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molecular formula C6H3ClFNO2 B1351143 2-Chloro-3-fluoroisonicotinic acid CAS No. 628691-93-0

2-Chloro-3-fluoroisonicotinic acid

Cat. No. B1351143
M. Wt: 175.54 g/mol
InChI Key: NWNWBLRKHOVSEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08933085B2

Procedure details

A solution of 2-chloro-3-fluoroisonicotinic acid (1.50 g, 8.55 mmol, Matrix), dibutyl vinylboronate (2.82 mL, 12.8 mmol, Aldrich), and potassium carbonate (1.42 g, 10.25 mmol) in N,N-dimethylacetamide (9 mL) and water (3 mL) was degassed by bubbling a stream of nitrogen through the solution for 20 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.59 g, 0.51 mmol) was added and the mixture was similarly degassed for a further 10 minutes. The reaction vessel was sealed and heated in the microwave for 25 minutes at 135° C. The reaction mixture was filtered and purified using preparative HPLC (UV-detection) eluting with a gradient of H2O/MeCN containing 0.1% TFA. This reaction was run again on the same scale and the product of both runs were pooled. Solvent was removed from the eluent containing desired product in vacuo (1.3 g, 46%). 1H NMR (300 MHz, CD3OD): δ 8.45 (d, 1H), 7.69 (dd, 1H), 7.07 (ddd, 1H), 6.44 (dd, 1H), 5.65 (dd, 1H); 19F NMR (282 MHz, CD3OD): δ−129.64 (d, 1F); LCMS (M+H)+: 167.9.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.82 mL
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.59 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([F:11])=[C:4]([CH:8]=[CH:9][N:10]=1)[C:5]([OH:7])=[O:6].[CH:12](B(OCCCC)OCCCC)=[CH2:13].C(=O)([O-])[O-].[K+].[K+]>CN(C)C(=O)C.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[F:11][C:3]1[C:2]([CH:12]=[CH2:13])=[N:10][CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6] |f:2.3.4,^1:41,43,62,81|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC=1C(=C(C(=O)O)C=CN1)F
Name
Quantity
2.82 mL
Type
reactant
Smiles
C(=C)B(OCCCC)OCCCC
Name
Quantity
1.42 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
9 mL
Type
solvent
Smiles
CN(C(C)=O)C
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.59 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by bubbling a stream of nitrogen through the solution for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the mixture was similarly degassed for a further 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The reaction vessel was sealed
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
purified
WASH
Type
WASH
Details
eluting with a gradient of H2O/MeCN containing 0.1% TFA
CUSTOM
Type
CUSTOM
Details
Solvent was removed from the eluent
ADDITION
Type
ADDITION
Details
containing desired product in vacuo (1.3 g, 46%)

Outcomes

Product
Name
Type
Smiles
FC1=C(C(=O)O)C=CN=C1C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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